molecular formula C11H18N2O2 B12678706 5-Butyl-3-ethyl-6-methyluracil CAS No. 91216-49-8

5-Butyl-3-ethyl-6-methyluracil

Cat. No.: B12678706
CAS No.: 91216-49-8
M. Wt: 210.27 g/mol
InChI Key: STIRJGHZAQEXHK-UHFFFAOYSA-N
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Description

5-Butyl-3-ethyl-6-methyluracil is a derivative of uracil, a nitrogen-containing heterocyclic compound Uracil is one of the four nucleobases in the nucleic acid of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-ethyl-6-methyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with butyl bromide, ethyl iodide, and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product using techniques such as recrystallization or column chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-ethyl-6-methyluracil can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Butyl-3-ethyl-6-methyluracil has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Butyl-3-ethyl-6-methyluracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-3-ethyl-6-methyluracil is unique due to the specific combination of butyl, ethyl, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91216-49-8

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-butyl-3-ethyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-4-6-7-9-8(3)12-11(15)13(5-2)10(9)14/h4-7H2,1-3H3,(H,12,15)

InChI Key

STIRJGHZAQEXHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)N(C1=O)CC)C

Origin of Product

United States

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